4-Chloro-3,5-dimethoxyphenol
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Overview
Description
4-Chloro-3,5-dimethoxyphenol is an organic compound belonging to the class of phenols. It is characterized by the presence of a chlorine atom and two methoxy groups attached to a benzene ring. The molecular formula of this compound is C8H9ClO3, and it has a molecular weight of 188.61 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dimethoxyphenol typically involves the chlorination of 3,5-dimethoxyphenol. One common method includes the use of cupric chloride as a chlorinating agent and catalyst, with chlorine as an oxidizer. The reaction is carried out at a temperature range of 90-120°C for 4-8 hours . Another method involves the use of phosgene as a chlorination reagent and a saturated nitrogen-oxygen heterocyclic compound as an accelerating agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of sulfuryl chloride as a chloridizing agent is common in industrial settings due to its high para-position selectivity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,5-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of the corresponding hydroxy derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
4-Chloro-3,5-dimethoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial properties and potential use as a disinfectant.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-dimethoxyphenol involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound interacts with bacterial cell membranes, leading to the suppression of bacterial activity.
Anticancer Activity: In colorectal cancer, it inhibits the Wnt/β-catenin signaling pathway by preventing the nuclear translocation of β-catenin and disrupting its complex with T-cell factor 4 (TCF4).
Comparison with Similar Compounds
4-Chloro-3,5-dimethoxyphenol can be compared with other similar compounds, such as:
4-Chloro-3,5-dimethylphenol: Known for its use as an antiseptic and disinfectant.
3,5-Dimethoxyphenol: Lacks the chlorine atom but shares similar chemical properties.
4-Chloro-3-methylphenol: Another chlorinated phenol with potent disinfectant properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-chloro-3,5-dimethoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3/c1-11-6-3-5(10)4-7(12-2)8(6)9/h3-4,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHHCUBLAXNVHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Cl)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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